molecular formula C9H15NO3 B11906030 Butyl 1-acetylaziridine-2-carboxylate

Butyl 1-acetylaziridine-2-carboxylate

Cat. No.: B11906030
M. Wt: 185.22 g/mol
InChI Key: UTSBJSCLZBUEKF-UHFFFAOYSA-N
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Description

Butyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 1-acetylaziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with butyl acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Butyl 1-acetylaziridine-2-carboxylate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring. These include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nucleophilic Ring-Opening: Substituted amines.

    Oxidation: Oxaziridines.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of butyl 1-acetylaziridine-2-carboxylate is primarily based on its ability to undergo nucleophilic ring-opening reactions. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted amines. These reactions can be exploited in the synthesis of bioactive compounds that target specific molecular pathways in biological systems .

Comparison with Similar Compounds

Uniqueness: Butyl 1-acetylaziridine-2-carboxylate is unique due to its butyl and acetyl substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

butyl 1-acetylaziridine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-4-5-13-9(12)8-6-10(8)7(2)11/h8H,3-6H2,1-2H3

InChI Key

UTSBJSCLZBUEKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CN1C(=O)C

Origin of Product

United States

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